molecular formula C8H4ClN3O3 B13323582 5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13323582
M. Wt: 225.59 g/mol
InChI Key: FHDWEQAOORIFEE-UHFFFAOYSA-N
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Description

5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with a suitable nitrile oxide to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyridine derivatives, while oxidation and reduction reactions could lead to different oxidation states of the compound.

Scientific Research Applications

5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Agricultural Chemistry: It may act on specific biochemical pathways in pests or weeds, leading to their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

    5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may influence its chemical properties and reactivity.

Uniqueness

5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the chloropyridine and oxadiazole moieties, which confer specific chemical and biological properties. The carboxylic acid group also provides additional functionality for further chemical modifications.

Properties

Molecular Formula

C8H4ClN3O3

Molecular Weight

225.59 g/mol

IUPAC Name

5-(5-chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H4ClN3O3/c9-5-1-4(2-10-3-5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)

InChI Key

FHDWEQAOORIFEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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